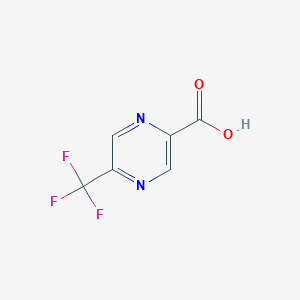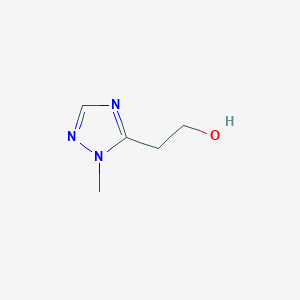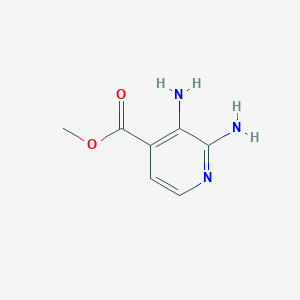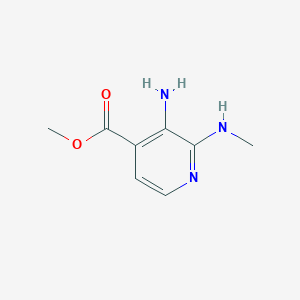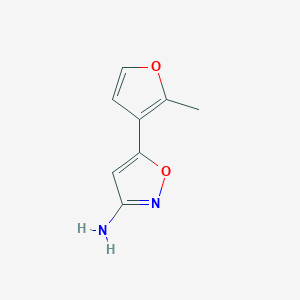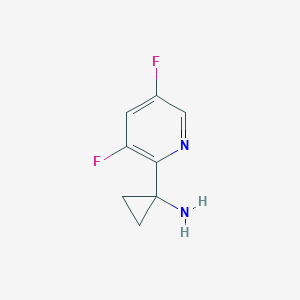
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine
Übersicht
Beschreibung
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine is a cyclopropane-containing compound. It has a molecular weight of 170.16 g/mol and a molecular formula of C8H8F2N2 .
Molecular Structure Analysis
The molecular structure of 1-(3,5-Difluoropyridin-2-yl)cyclopropanamine consists of a cyclopropane ring attached to a 3,5-difluoropyridin-2-yl group .Physical And Chemical Properties Analysis
This compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Drug Development
Cyclopropane rings are frequently utilized in pharmaceutical compounds due to their unique structural and electronic properties. The compact, strained nature of the cyclopropane ring can significantly affect a compound's biological activity, making cyclopropane-containing compounds attractive targets for drug development. For example, the review by Sedenkova et al. (2018) focuses on the oxidation of cyclopropane-containing hydrocarbons and their derivatives. This process is a direct approach towards carbonylcyclopropanes, allowing for efficient methods of transformations of cyclopropane derivatives. Such oxidation processes are crucial for developing new synthetic methodologies that can be applied in creating novel drug candidates, demonstrating the importance of cyclopropane derivatives in synthetic organic chemistry and potentially in creating new therapeutic agents (Sedenkova et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3,5-difluoropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSQTFZLDMRTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoropyridin-2-yl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



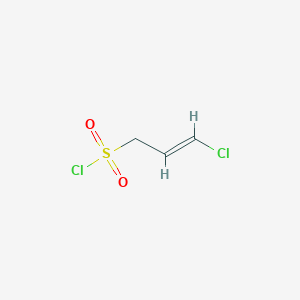
![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)
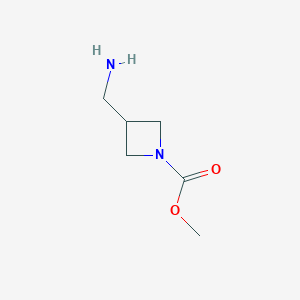
![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)

![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)
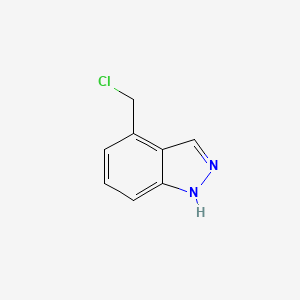
![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B1425889.png)
